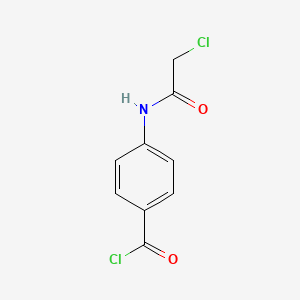

4-Chloroacetylaminobenzoic acid chloride

Description

Its structure combines reactivity from both the acyl chloride group (–COCl) and the chloroacetyl substituent (–NHCOCH₂Cl), making it a versatile intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications.

Properties

Molecular Formula |

C9H7Cl2NO2 |

|---|---|

Molecular Weight |

232.06 g/mol |

IUPAC Name |

4-[(2-chloroacetyl)amino]benzoyl chloride |

InChI |

InChI=1S/C9H7Cl2NO2/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14/h1-4H,5H2,(H,12,13) |

InChI Key |

OPYFXLVAXAONRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)NC(=O)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-chloroacetylaminobenzoic acid chloride with structurally analogous benzoyl/benzene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Substituent Effects on Reactivity and Stability

- 4-Carboxybenzoyl Chloride (Terephthalic Acid Monochloride): Structure: Contains a carboxylic acid (–COOH) and acyl chloride (–COCl) on the para positions. In contrast, the –COCl group remains highly reactive toward amines and alcohols . Applications: Used in polymer synthesis (e.g., polyamides) due to bifunctional reactivity.

- 4-(Methylamino)-3-Nitrobenzoyl Chloride: Structure: Features a methylamino (–NHCH₃) and nitro (–NO₂) group on the benzene ring. Reactivity: The electron-withdrawing nitro group activates the acyl chloride toward nucleophilic attack, while the methylamino group introduces basicity (pKa ~9-10), enabling pH-dependent reactions . Applications: Key intermediate in synthesizing antihypertensive and antimicrobial agents.

4-Chloromethylbenzoyl Chloride :

- Structure : Contains a chloromethyl (–CH₂Cl) and acyl chloride (–COCl) group.

- Reactivity : The –CH₂Cl group undergoes nucleophilic substitution (e.g., with amines), while –COCl participates in acylation. This dual functionality supports stepwise derivatization .

- Applications : Used in crosslinking reactions for resins and drug conjugates.

Physicochemical Properties

Key Research Findings

- Reactivity Trends: Electron-withdrawing groups (e.g., –NO₂, –Cl) on the benzene ring increase the electrophilicity of the acyl chloride, accelerating reactions with nucleophiles like amines .

- Stability Challenges : Compounds with –COCl and –CH₂Cl groups (e.g., 4-chloromethylbenzoyl chloride) require stringent storage conditions (-20°C, inert atmosphere) to prevent hydrolysis or decomposition .

- Biological Activity : Chlorine substitution at the para position (e.g., 4-chloro-3-sulfamoylbenzoyl chloride ) enhances antibacterial potency compared to meta-substituted analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.